molecular formula C7H6ClN5O B7934659 N-(6-chloro-1H-purin-2-yl)acetamide

N-(6-chloro-1H-purin-2-yl)acetamide

Cat. No.: B7934659
M. Wt: 211.61 g/mol
InChI Key: RZZCIBFHZYEENN-UHFFFAOYSA-N
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Description

The compound identified as “N-(6-chloro-1H-purin-2-yl)acetamide” is a chemical substance with a unique structure and properties. It is used in various scientific research applications and has significant importance in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(6-chloro-1H-purin-2-yl)acetamide involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced organic synthesis techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . The synthetic routes may involve multiple steps, including the use of reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated systems and advanced technologies. The process ensures high purity and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-1H-purin-2-yl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often analyzed using techniques like electrospray ionization mass spectrometry (ESI-MS) to determine their structure and properties .

Scientific Research Applications

N-(6-chloro-1H-purin-2-yl)acetamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in analytical studies and as a reagent in various chemical reactions. In biology and medicine, this compound may be used in drug development and testing, as well as in the study of biochemical pathways and molecular interactions .

Mechanism of Action

The mechanism of action of N-(6-chloro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact mechanism of action can be studied using advanced techniques like mass spectrometry and molecular modeling .

Comparison with Similar Compounds

Similar Compounds: N-(6-chloro-1H-purin-2-yl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or properties, such as other small molecules used in analytical chemistry and drug development .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers. Its ability to undergo various chemical reactions and its use in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(6-chloro-1H-purin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZCIBFHZYEENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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